molecular formula C20H21N3O B2794401 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1172442-43-1

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2794401
CAS No.: 1172442-43-1
M. Wt: 319.408
InChI Key: DENAEARFNQOMDD-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an isopropyl and a methyl group, and a biphenyl carboxamide moiety, making it structurally unique and potentially useful in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The biphenyl carboxamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern and the presence of the biphenyl carboxamide group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14(2)23-19(13-15(3)22-23)21-20(24)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENAEARFNQOMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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